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molecular formula C8H14O B172947 3-Isopropylcyclopentanone CAS No. 10264-56-9

3-Isopropylcyclopentanone

Cat. No. B172947
M. Wt: 126.2 g/mol
InChI Key: PYAUPTMCTBUIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921359B2

Procedure details

To a solution of cyclopent-2-enone (1.5 mL, 18.27 mmol), CuBr—SMe2 (188 mg, 0.91 mmol), chlorotrimethylsilane (4.59 mL, 36.54 mmol) and HMPA (6.55 g, 36.54 mmol) in THF (30 mL) was added isopropylmagnesium bromide (36.54 mL, 1 M in THF) at −70° C. After stirring for 1 h at −70° C., the reaction mixture was quenched with HCl (10%). The mixture was extracted with Et2O. The organic layer was washed with aqueous NaHCO3 and brine. After dried over Na2SO4, the organic layer was concentrated to give 3-isopropylcyclopentanone (4 g, 100%).
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr SMe2
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
4.59 mL
Type
reactant
Reaction Step One
Name
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
36.54 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.Cl[Si](C)(C)C.CN(P(N(C)C)(N(C)C)=O)C.[CH:23]([Mg]Br)([CH3:25])[CH3:24]>C1COCC1>[CH:23]([CH:3]1[CH2:4][CH2:5][C:1](=[O:6])[CH2:2]1)([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1(C=CCC1)=O
Name
CuBr SMe2
Quantity
188 mg
Type
reactant
Smiles
Name
Quantity
4.59 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
6.55 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
36.54 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with HCl (10%)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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